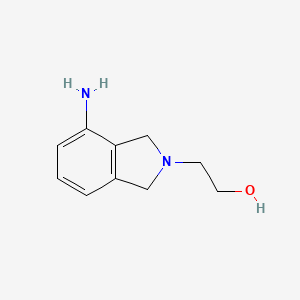![molecular formula C7H4ClN3 B3200139 2-Chloropyrido[4,3-d]pyrimidine CAS No. 1017422-90-0](/img/structure/B3200139.png)
2-Chloropyrido[4,3-d]pyrimidine
Descripción general
Descripción
2-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached to the second position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with cyanamide under acidic conditions to form the pyrimidine ring . Another approach involves the use of 2-chloropyridine-N-oxide, which undergoes cyclization with formamide . These reactions are usually carried out under reflux conditions with suitable catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can further undergo functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridopyrimidines with different functional groups.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cyclization Products: More complex fused heterocyclic systems.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compound can modulate their activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant anticancer properties.
Uniqueness
2-Chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the second position enhances its potential as a versatile intermediate for the synthesis of various derivatives .
Propiedades
IUPAC Name |
2-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZCDYRUYAUIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)







![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)

